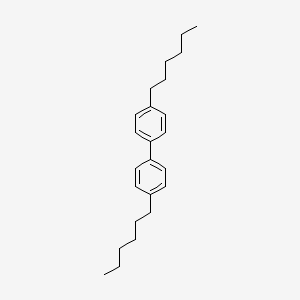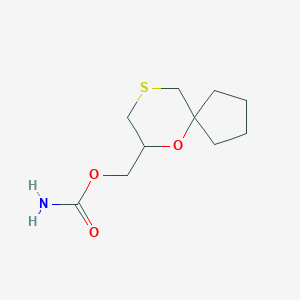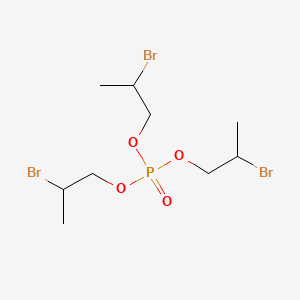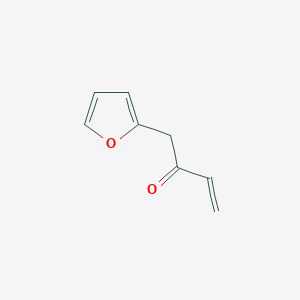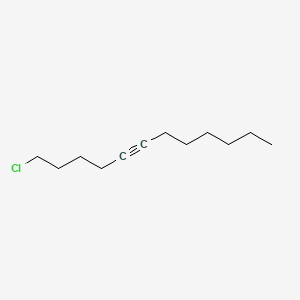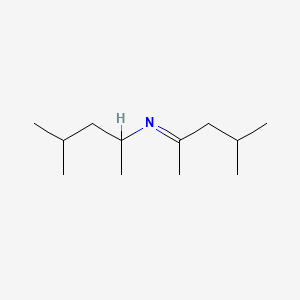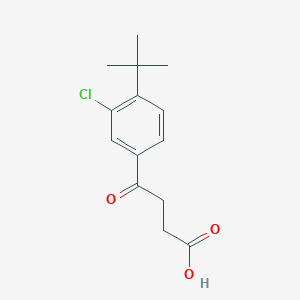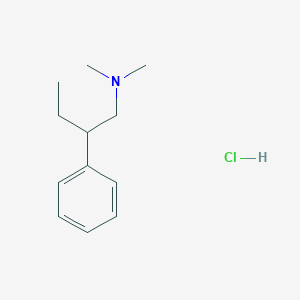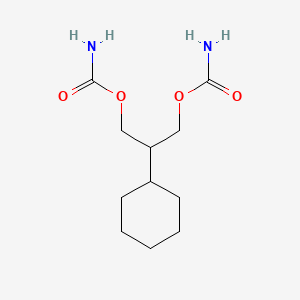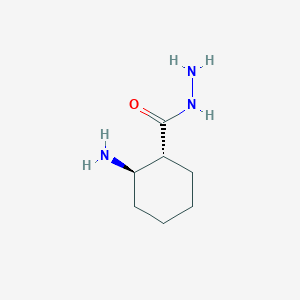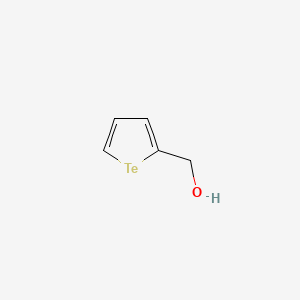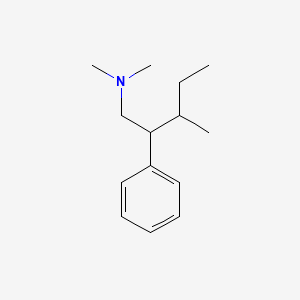![molecular formula C35H44N2O12 B14694637 Butane-1,4-diol;hexanedioic acid;2-[4-(2-hydroxyethoxy)phenoxy]ethanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene CAS No. 32238-28-1](/img/structure/B14694637.png)
Butane-1,4-diol;hexanedioic acid;2-[4-(2-hydroxyethoxy)phenoxy]ethanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butane-1,4-diol;hexanedioic acid;2-[4-(2-hydroxyethoxy)phenoxy]ethanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene is a complex chemical compound that is used in various industrial and scientific applications. This compound is known for its unique properties and versatility, making it a valuable component in the production of polymers, resins, and other materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps and the use of various reagents. One common method involves the reaction of butane-1,4-diol with hexanedioic acid to form a polyester. This reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions .
Another method involves the reaction of 2-[4-(2-hydroxyethoxy)phenoxy]ethanol with 1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene. This reaction forms a polyurethane, which is a type of polymer known for its strength and flexibility .
Industrial Production Methods
On an industrial scale, the production of this compound often involves the use of large reactors and continuous processing techniques. The raw materials are fed into the reactor, where they undergo a series of chemical reactions to form the desired product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure high yield and purity .
化学反応の分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups in butane-1,4-diol can be oxidized to form carbonyl compounds.
Reduction: The carbonyl groups in hexanedioic acid can be reduced to form alcohols.
Substitution: The isocyanate groups in 1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include amines and alcohols.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Alcohols.
Substitution: Urethanes and other substituted products.
科学的研究の応用
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of various polymers and resins.
Biology: Used in the development of biomaterials and drug delivery systems.
Medicine: Used in the formulation of medical devices and coatings.
Industry: Used in the production of adhesives, coatings, and sealants.
作用機序
The mechanism of action of this compound involves its ability to form strong covalent bonds with other molecules. The isocyanate groups in 1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene can react with hydroxyl groups in butane-1,4-diol and 2-[4-(2-hydroxyethoxy)phenoxy]ethanol to form urethane linkages. These linkages provide the compound with its unique properties, such as strength, flexibility, and resistance to degradation .
類似化合物との比較
Similar Compounds
1,2-Butanediol: Similar in structure but has different reactivity and properties.
1,3-Butanediol: Another isomer with different chemical behavior.
2,3-Butanediol: Different isomer with unique properties.
cis-Butene-1,4-diol: Similar structure but different reactivity.
Uniqueness
What sets this compound apart from its similar counterparts is its ability to form strong and flexible polymers. The presence of multiple functional groups allows it to undergo a variety of chemical reactions, making it highly versatile and valuable in various applications .
特性
CAS番号 |
32238-28-1 |
|---|---|
分子式 |
C35H44N2O12 |
分子量 |
684.7 g/mol |
IUPAC名 |
butane-1,4-diol;hexanedioic acid;2-[4-(2-hydroxyethoxy)phenoxy]ethanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene |
InChI |
InChI=1S/C15H10N2O2.C10H14O4.C6H10O4.C4H10O2/c18-10-16-14-5-1-12(2-6-14)9-13-3-7-15(8-4-13)17-11-19;11-5-7-13-9-1-2-10(4-3-9)14-8-6-12;7-5(8)3-1-2-4-6(9)10;5-3-1-2-4-6/h1-8H,9H2;1-4,11-12H,5-8H2;1-4H2,(H,7,8)(H,9,10);5-6H,1-4H2 |
InChIキー |
AWHCZZLVKMFEPW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)N=C=O)N=C=O.C1=CC(=CC=C1OCCO)OCCO.C(CCC(=O)O)CC(=O)O.C(CCO)CO |
関連するCAS |
32238-28-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



